Cdc7-IN-3

Description

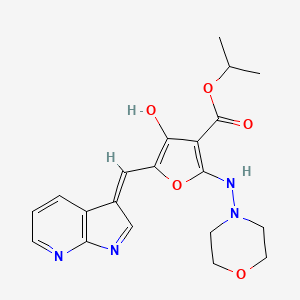

Structure

3D Structure

Properties

Molecular Formula |

C20H22N4O5 |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

propan-2-yl 4-hydroxy-2-(morpholin-4-ylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate |

InChI |

InChI=1S/C20H22N4O5/c1-12(2)28-20(26)16-17(25)15(29-19(16)23-24-6-8-27-9-7-24)10-13-11-22-18-14(13)4-3-5-21-18/h3-5,10-12,23,25H,6-9H2,1-2H3/b13-10+ |

InChI Key |

ROEAYIXSRHOPGQ-JLHYYAGUSA-N |

Isomeric SMILES |

CC(C)OC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)NN4CCOCC4 |

Canonical SMILES |

CC(C)OC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NN4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Cdc7 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anticancer therapies. This technical guide provides an in-depth exploration of the mechanism of action of Cdc7 inhibitors, utilizing a representative inhibitor to illustrate the core principles of targeting this essential kinase. Due to the limited public information on a specific compound designated "Cdc7-IN-3," this document synthesizes data from well-characterized Cdc7 inhibitors to provide a comprehensive overview for research and drug development professionals. We will delve into the biochemical and cellular consequences of Cdc7 inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Role of Cdc7 in Cell Cycle Progression

Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA synthesis during the S phase of the cell cycle.[1][2] Its activity is dependent on its association with a regulatory subunit, Dbf4 (Dumbbell former 4), also known as ASK (Activator of S-phase Kinase).[1][3] The active Cdc7-Dbf4 complex, often referred to as Dbf4-dependent kinase (DDK), is essential for the firing of replication origins.[3]

The primary substrate of Cdc7 is the minichromosome maintenance (MCM) complex (MCM2-7), a key component of the pre-replicative complex (pre-RC) that assembles at replication origins during the G1 phase.[1][4] Phosphorylation of multiple subunits of the MCM complex by Cdc7 is a crucial step that facilitates the recruitment of other replication factors, such as Cdc45 and the GINS complex, leading to the formation of the active replicative helicase, the CMG (Cdc45-MCM-GINS) complex.[5] This helicase unwinds the DNA, allowing for the initiation of DNA replication.

Given its essential role in DNA replication, Cdc7 is frequently overexpressed in various cancer cells, correlating with poor prognosis.[1] This has positioned Cdc7 as an attractive target for the development of novel anticancer agents. Inhibition of Cdc7 is expected to stall DNA replication, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells that are highly dependent on efficient DNA synthesis.

Mechanism of Action of Cdc7 Inhibitors

Cdc7 inhibitors are small molecules designed to block the catalytic activity of the Cdc7 kinase. By doing so, they prevent the phosphorylation of the MCM complex, thereby inhibiting the initiation of DNA replication. This leads to a cascade of cellular events culminating in cell cycle arrest and, ultimately, cell death in cancer cells.

Biochemical Activity

The primary mechanism of action of a Cdc7 inhibitor is the direct inhibition of its kinase activity. This is typically measured through in vitro kinase assays that quantify the phosphorylation of a substrate by the purified Cdc7/Dbf4 enzyme complex. The potency of an inhibitor is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Representative Biochemical Data for a Cdc7 Inhibitor

| Parameter | Value | Assay Conditions |

| Cdc7/Dbf4 IC50 | 3 nM | Recombinant human Cdc7/Dbf4, 10 µM ATP, MCM2 peptide substrate |

| Mode of Inhibition | ATP-competitive | Varies with inhibitor structure |

| Kinase Selectivity | >100-fold vs. a panel of other kinases | Profiling against a broad kinase panel |

Note: The data presented in this table is representative of a potent and selective Cdc7 inhibitor and is compiled from various sources for illustrative purposes.[2]

Cellular Activity

The biochemical potency of a Cdc7 inhibitor translates into specific effects on cellular processes. These effects are typically assessed in cell-based assays using cancer cell lines.

Table 2: Representative Cellular Activity of a Cdc7 Inhibitor

| Parameter | Cell Line | Value | Assay |

| MCM2 Phosphorylation Inhibition (EC50) | COLO 205 | 50 nM | Western Blot for p-MCM2 (Ser53) |

| Anti-proliferative Activity (GI50) | HCT116 | 150 nM | 72-hour cell viability assay |

| Induction of Apoptosis (% of cells) | A2780 | 45% at 500 nM | Annexin V staining |

| Cell Cycle Arrest | HeLa | G1/S phase arrest | Flow cytometry (Propidium Iodide staining) |

Note: The data in this table is representative and compiled from various sources to illustrate the typical cellular effects of a Cdc7 inhibitor.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Cdc7 signaling and the methods to study its inhibition is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.

Cdc7 Signaling Pathway and Point of Intervention

This diagram illustrates the central role of Cdc7 in the initiation of DNA replication and how a Cdc7 inhibitor disrupts this process.

Caption: Cdc7 signaling pathway in DNA replication initiation and the inhibitory action of this compound.

Experimental Workflow for a Biochemical Kinase Assay

This diagram outlines the typical steps involved in an in vitro biochemical assay to determine the IC50 of a Cdc7 inhibitor.

Caption: Workflow for a biochemical Cdc7 kinase inhibition assay.

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to research and development. Below are representative protocols for key assays used to characterize Cdc7 inhibitors.

In Vitro Cdc7 Kinase Assay (Radiometric)

This protocol describes a standard method to measure the kinase activity of Cdc7 and the potency of an inhibitor.

Materials:

-

Recombinant human Cdc7/Dbf4 complex

-

MCM2 peptide substrate (e.g., a synthetic peptide containing a known Cdc7 phosphorylation site)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

ATP solution (100 µM)

-

[γ-³²P]ATP

-

Cdc7 inhibitor (e.g., this compound) dissolved in DMSO

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant Cdc7/Dbf4 enzyme, and the MCM2 peptide substrate.

-

Add the Cdc7 inhibitor at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control. Pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 10 µM.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular MCM2 Phosphorylation Assay

This assay determines the ability of a Cdc7 inhibitor to engage its target in a cellular context.

Materials:

-

Cancer cell line (e.g., COLO 205, HCT116)

-

Cell culture medium and supplements

-

Cdc7 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-MCM2 (Ser53), anti-total MCM2, anti-GAPDH (loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Cdc7 inhibitor or DMSO for a specified period (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-MCM2 signal to total MCM2 and the loading control. Calculate the EC50 for the inhibition of MCM2 phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of a Cdc7 inhibitor on cell cycle progression.

Materials:

-

Cancer cell line

-

Cell culture medium

-

Cdc7 inhibitor

-

PBS

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the Cdc7 inhibitor at various concentrations for a defined period (e.g., 24, 48 hours).

-

Harvest the cells (including any floating cells) and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

Inhibition of Cdc7 kinase represents a promising strategy for the development of novel anticancer therapeutics. The mechanism of action of Cdc7 inhibitors is centered on the blockade of DNA replication initiation, leading to S-phase arrest and subsequent apoptosis in cancer cells. This technical guide has provided a comprehensive overview of this mechanism, supported by representative data, detailed experimental protocols, and clear visual diagrams. While specific data for "this compound" is not publicly available, the principles and methodologies outlined here provide a robust framework for the investigation and characterization of any novel Cdc7 inhibitor. A thorough understanding of the biochemical and cellular consequences of Cdc7 inhibition is paramount for the successful translation of these targeted agents into clinical practice.

References

An In-depth Technical Guide to the Discovery and Synthesis of Cdc7-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anticancer therapies. This document provides a comprehensive technical overview of the discovery and synthesis of Cdc7-IN-3, a potent Cdc7 kinase inhibitor. Sourced from patent literature, this compound represents a novel chemical scaffold for the inhibition of this key cell cycle protein. This guide details its discovery context, a plausible synthetic route, and the experimental protocols for its biological characterization, including quantitative data on its activity. Visualizations of the Cdc7 signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its mechanism and evaluation.

Introduction to Cdc7 Kinase as a Therapeutic Target

Cell division cycle 7 (Cdc7) is a serine-threonine kinase that plays an essential role in the initiation of DNA replication in eukaryotic cells.[1] Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK). The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative helicase.[1] Phosphorylation of MCM proteins by DDK is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA at replication origins and the commencement of DNA synthesis.

Given its fundamental role in cell proliferation, and its frequent overexpression in a variety of human cancers, Cdc7 has emerged as an attractive target for the development of novel anticancer agents.[1] Inhibition of Cdc7 kinase activity can lead to S-phase arrest and apoptosis, with a degree of selectivity for cancer cells over normal cells. This has spurred significant research into the discovery and development of small molecule inhibitors of Cdc7.

Discovery of this compound

This compound is a potent Cdc7 kinase inhibitor identified in patent WO2019165473A1. This patent discloses a series of furanone derivatives as inhibitors of Cdc7 for the treatment of cancer. While the patent covers a range of related compounds, commercial chemical suppliers have identified this compound by its CAS number 1402057-87-7 and link it to the structures disclosed in this patent. For the purpose of this guide, we will focus on the compound designated as "formula (I-B)" in the patent, which is consistent with the molecular formula C20H22N4O5 provided by suppliers.

The discovery of this class of inhibitors likely stemmed from screening campaigns aimed at identifying novel scaffolds that could effectively target the ATP-binding site of Cdc7 kinase. The patent highlights the potent anti-proliferative activity of these compounds in various solid tumor cell lines.

Chemical Structure of this compound (Compound I-B)

-

IUPAC Name: Isopropyl 5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-4-oxo-2-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)amino)-4,5-dihydrofuran-3-carboxylate

-

Molecular Formula: C20H22F3N5O4 (Note: This formula derived from the structure of I-B differs slightly from the C20H22N4O5 formula provided by some vendors for the CAS number. The structure from the patent is considered the primary source for this document).

-

CAS Number: 1402057-87-7

Synthesis of this compound

The synthesis of this compound and related furanone derivatives is described in US Patent No. 8,742,113, which is referenced by the primary patent WO2019165473A1. The general synthetic scheme involves the construction of the core furanone ring followed by functionalization. Below is a plausible, detailed synthetic protocol based on the methods described in the patent literature.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Furanone Core The synthesis likely begins with the construction of a substituted furanone intermediate. This can be achieved through various organic chemistry methods, often involving condensation reactions to form the heterocyclic ring system.

Step 2: Introduction of the Piperazine Moiety The furanone core is then reacted with a hydrazine derivative, which in turn is coupled with the 1-(2,2,2-trifluoroethyl)piperazine side chain. This step typically involves nucleophilic substitution at a suitable position on the furanone ring.

Step 3: Condensation with the Aldehyde The final step is a condensation reaction, likely a Knoevenagel-type condensation, between the furanone-piperazine intermediate and 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This reaction forms the exocyclic double bond and attaches the pyrrolopyridine moiety to the furanone core, yielding the final product, this compound.

Reaction Scheme: A detailed, step-by-step reaction scheme would be proprietary to the patent holder. The following Graphviz diagram illustrates the logical workflow for the synthesis.

Caption: Logical workflow for the synthesis of this compound.

Biological Activity and Data Presentation

The patent for this compound and its analogs describes potent biological activity. While specific IC50 values for this compound are not detailed in the provided text, a closely related compound, SRA141, demonstrated significant anti-proliferative effects in a range of solid tumor cell lines with IC50 values below 3 µM. The patent also indicates that these compounds inhibit the phosphorylation of the Cdc7 substrate, MCM2, confirming their mechanism of action.

Quantitative Data Summary

| Compound | Assay Type | Cell Line/Target | IC50 Value | Reference |

| SRA141 | Anti-proliferative | Bladder, Sarcoma, Colon, Renal, Head-and-Neck, Melanoma cell lines | < 3 µM | |

| SRA141 | Anti-proliferative | AML 3D Cultures (EOL-1, Molm-16, MV-4-11, AM7440, AM7577) | 0.15 - 1.6 µM | |

| SRA141 | Anti-proliferative | Normal Human Myeloid Progenitors | 0.25 µM (mean) | |

| SRA141 | Anti-proliferative | AML-blast Progenitors | 0.16 µM (mean) |

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting the kinase activity of Cdc7. This prevents the phosphorylation of the MCM complex, which is a requisite step for the initiation of DNA replication. The following diagram illustrates the Cdc7 signaling pathway and the point of inhibition by this compound.

Caption: Cdc7 signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

The biological activity of Cdc7 inhibitors like this compound is evaluated through a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Cdc7 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of Cdc7 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme

-

Kinase substrate (e.g., a synthetic peptide derived from MCM2)

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute into the kinase assay buffer.

-

In a multi-well plate, add the kinase assay buffer, the substrate, and the diluted this compound.

-

Add the Cdc7/Dbf4 enzyme to initiate the reaction. Include controls with no enzyme (background) and no inhibitor (maximum activity).

-

Add ATP to start the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Caption: Experimental workflow for the in vitro Cdc7 kinase assay.

Cell Viability Assay (MTT/XTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., Colo-205, HCT116)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution containing RNase A

Procedure:

-

Culture cells and treat them with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Gate the cell population to exclude doublets and debris.

-

Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising Cdc7 kinase inhibitor from a novel furanone chemical class. The data presented in the patent literature suggest that this compound and its analogs are potent inhibitors of cancer cell proliferation, acting through the targeted inhibition of DNA replication initiation. The synthetic route is accessible through established organic chemistry methodologies. The experimental protocols outlined in this guide provide a framework for the further characterization and development of this compound and similar compounds as potential anticancer therapeutics. Further studies are warranted to determine the in vivo efficacy, pharmacokinetic properties, and safety profile of this inhibitor.

References

The Critical Role of Cdc7-IN-3 in the Initiation of DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell Division Cycle 7 (Cdc7) kinase is a critical serine/threonine kinase that plays a pivotal role in the initiation of DNA replication, a fundamental process for cell proliferation.[1][2] Its activity is essential for the firing of replication origins, making it an attractive target for therapeutic intervention, particularly in oncology where uncontrolled cell division is a hallmark.[3][4] This technical guide provides an in-depth overview of Cdc7-IN-3, a representative potent inhibitor of Cdc7, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization. While the specific designation "this compound" may not be publicly cataloged, this document will focus on a well-characterized pyrrolopyridinone-based Cdc7 inhibitor, referred to herein as this compound, to illustrate the core principles and therapeutic potential of targeting this kinase.

The Role of Cdc7 in DNA Replication Initiation

DNA replication initiation is a tightly regulated process that ensures the faithful duplication of the genome once per cell cycle. The process begins with the assembly of the pre-replicative complex (pre-RC) at replication origins during the G1 phase. The pre-RC consists of the origin recognition complex (ORC), Cdc6, Cdt1, and the minichromosome maintenance (MCM) 2-7 complex, which is the putative replicative helicase.[1]

The transition from a licensed origin to an active replication fork requires the concerted action of two key kinases: Cyclin-Dependent Kinases (CDKs) and Cdc7.[2] Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[2] The primary and most critical substrates of DDK are the Mcm2-7 proteins.[1][4]

DDK-mediated phosphorylation of multiple subunits of the MCM complex, particularly Mcm2, Mcm4, and Mcm6, is a crucial step for the recruitment of other essential replication factors, including Cdc45 and the GINS complex.[1] This assembly leads to the formation of the active CMG (Cdc45-MCM-GINS) helicase, which unwinds the DNA, allowing for the loading of DNA polymerases and the commencement of DNA synthesis.[5] By controlling the activation of the replicative helicase, Cdc7 acts as a master regulator of DNA replication initiation.[4]

Mechanism of Action of this compound

This compound is a potent, ATP-competitive inhibitor of Cdc7 kinase.[1] By binding to the ATP-binding pocket of the Cdc7 catalytic subunit, it prevents the transfer of the gamma-phosphate from ATP to its protein substrates, namely the MCM proteins.[1] This inhibition of MCM phosphorylation directly blocks the initiation of DNA replication.[4] Consequently, cells treated with this compound are unable to initiate DNA synthesis and arrest at the G1/S boundary of the cell cycle.[3] In cancer cells, which are often more dependent on efficient DNA replication and may have compromised cell cycle checkpoints, this replication stress can lead to the accumulation of DNA damage and subsequent induction of apoptosis.[3]

Signaling Pathway

Caption: Cdc7 signaling pathway in DNA replication initiation and the point of inhibition by this compound.

Quantitative Data

The following tables summarize the quantitative data for a representative pyrrolopyridinone-based Cdc7 inhibitor, herein referred to as this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) |

| This compound | Cdc7 | 10 |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian | <1 |

| HCT116 | Colon | <1 |

| HeLa | Cervical | <1 |

IC50 values represent the concentration of the inhibitor required to reduce cell proliferation by 50%.

Experimental Protocols

In Vitro Cdc7 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against Cdc7 kinase.

Workflow Diagram:

Caption: Workflow for a standard in vitro Cdc7 kinase assay.

Methodology:

-

Reagents:

-

Kinase Buffer: 40 mM HEPES-KOH (pH 7.6), 10 mM Mg(OAc)2, 1 mM DTT.

-

ATP: 100 µM cold ATP supplemented with [γ-32P]ATP.

-

Substrate: Recombinant Mcm2 protein.

-

Enzyme: Recombinant human Cdc7/Dbf4 complex.

-

Inhibitor: this compound dissolved in DMSO and serially diluted.

-

-

Procedure: a. In a microcentrifuge tube or 96-well plate, combine the kinase buffer, the desired concentration of this compound, and the Mcm2 substrate. b. Add the Cdc7/Dbf4 enzyme to the mixture and pre-incubate for 10 minutes at 30°C. c. Initiate the kinase reaction by adding the ATP solution. d. Incubate the reaction mixture for 60 minutes at 30°C. e. Terminate the reaction by adding 2x SDS-PAGE loading buffer. f. Boil the samples for 5 minutes and resolve the proteins on a 10% SDS-polyacrylamide gel. g. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated Mcm2. h. Quantify the band intensities using densitometry software. i. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of this compound on cancer cell lines.

Workflow Diagram:

Caption: Workflow for a cell proliferation assay.

Methodology:

-

Materials:

-

Cancer cell line of interest (e.g., A2780).

-

Complete cell culture medium.

-

96-well clear bottom, white-walled plates.

-

This compound.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Luminometer.

-

-

Procedure: a. Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. b. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach. c. Prepare serial dilutions of this compound in complete medium. d. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a DMSO-only control. e. Incubate the plate for 72 hours. f. Equilibrate the plate and the cell viability reagent to room temperature. g. Add the cell viability reagent to each well according to the manufacturer's instructions. h. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. i. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. j. Measure the luminescence using a plate-reading luminometer. k. Calculate the percent viability for each treatment relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Conclusion

Cdc7 kinase is a validated and compelling target for the development of novel anti-cancer therapeutics. Inhibitors such as the representative molecule, this compound, effectively block the initiation of DNA replication by preventing the phosphorylation of the MCM helicase complex. This leads to cell cycle arrest and, particularly in cancer cells, apoptosis. The potent in vitro and cell-based activity of these inhibitors underscores the potential of targeting Cdc7 as a therapeutic strategy. The detailed protocols provided in this guide offer a framework for the evaluation of novel Cdc7 inhibitors and for further investigation into the biological consequences of their mechanism of action. Further preclinical and clinical development of Cdc7 inhibitors will be crucial to fully realize their therapeutic promise.

References

- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Basis for the Activation and Target Site Specificity of CDC7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cdc7 Inhibition on Cell Cycle Progression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and, as such, represents a key nodal point in cell cycle control.[1] Its activity, in conjunction with its regulatory subunit Dbf4, is essential for the transition from G1 to S phase.[2] The Cdc7/Dbf4 complex, also known as Dbf4-dependent kinase (DDK), phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex.[3] This phosphorylation event is a prerequisite for the unwinding of DNA at replication origins and the subsequent recruitment of the DNA replication machinery.[4] Given its pivotal role in DNA synthesis, Cdc7 has emerged as an attractive therapeutic target in oncology, with several small molecule inhibitors being developed to disrupt the proliferation of cancer cells, which often exhibit heightened dependency on robust DNA replication machinery. This document provides a technical guide to the effects of Cdc7 inhibition on cell cycle progression, using data from representative inhibitors due to the limited public information on Cdc7-IN-3.

Mechanism of Action: Halting the Cell Cycle at the G1/S Transition

The primary mechanism by which Cdc7 inhibitors impede cell cycle progression is by preventing the phosphorylation of the MCM complex. This inhibition effectively blocks the initiation of DNA replication, leading to an arrest in the S phase of the cell cycle.[3] In cancer cells, this abrupt halt in DNA synthesis can trigger downstream signaling pathways that ultimately lead to apoptosis, or programmed cell death. Notably, the cytotoxic effects of Cdc7 inhibition appear to be more pronounced in cancer cells, which frequently harbor defects in cell cycle checkpoints, as compared to normal cells.[5]

Quantitative Analysis of Cell Cycle Perturbation

The effects of Cdc7 inhibition on cell cycle distribution can be quantified using flow cytometry. Treatment of cancer cell lines with Cdc7 inhibitors typically results in a significant accumulation of cells in the S phase, with a corresponding decrease in the G1 and G2/M populations. The table below summarizes representative data on the cell cycle effects of a Cdc7 inhibitor.

| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| H69-AR (SCLC) | Control (DMSO) | 55.1 | 30.2 | 14.7 | |

| H69-AR (SCLC) | XL413 (50 µM) | 60.3 | 35.1 | 4.6 | |

| H446-DDP (SCLC) | Control (DMSO) | 58.9 | 28.5 | 12.6 | |

| H446-DDP (SCLC) | XL413 (80 µM) | 62.4 | 33.7 | 3.9 |

Table 1: Effect of the Cdc7 Inhibitor XL413 on Cell Cycle Distribution in Small Cell Lung Cancer (SCLC) Cell Lines. Data from a study on chemo-resistant SCLC cells shows that treatment with the Cdc7 inhibitor XL413 leads to an increase in the proportion of cells in the G1 and S phases and a decrease in the G2/M population, indicative of a cell cycle arrest at the G1/S transition and in the S-phase.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., H69-AR, H446-DDP) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: A stock solution of the Cdc7 inhibitor (e.g., XL413) is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentration.

-

Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the Cdc7 inhibitor or DMSO (as a vehicle control) and incubated for the desired time period (e.g., 48 hours).

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvest: After treatment, cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a quantitative measure of DNA content, while RNase A eliminates RNA to prevent its staining.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI. The resulting data is used to generate a histogram, and the percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Western Blot Analysis of MCM2 Phosphorylation

-

Protein Extraction: Following treatment with the Cdc7 inhibitor, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Protein Quantification: The protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MCM2 (a direct substrate of Cdc7) and total MCM2 (as a loading control). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated MCM2 to total MCM2 in inhibitor-treated cells compared to control cells indicates successful inhibition of Cdc7 kinase activity.

Signaling Pathways and Visualizations

The inhibition of Cdc7 disrupts the normal signaling cascade that leads to the initiation of DNA replication. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Conclusion

Inhibition of Cdc7 kinase presents a compelling strategy for targeting the proliferative machinery of cancer cells. By blocking the initiation of DNA replication, Cdc7 inhibitors induce a robust S-phase arrest, which can selectively lead to the demise of malignant cells. The methodologies outlined in this guide provide a framework for researchers to investigate the cellular and molecular consequences of Cdc7 inhibition. Further research into novel and potent Cdc7 inhibitors, coupled with a deeper understanding of their effects on cell cycle dynamics, will be crucial for the clinical translation of this therapeutic approach.

References

The Role of Cdc7 Kinase in Cellular Proliferation and as a Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle 7 (Cdc7) kinase is a critical serine/threonine kinase that plays a pivotal role in the initiation of DNA replication, a fundamental process for cellular proliferation. Its activity is tightly regulated throughout the cell cycle, primarily through its association with the regulatory subunit Dbf4, forming the active Dbf4-dependent kinase (DDK) complex. The overexpression of Cdc7 has been linked to various cancers, making it a compelling target for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of Cdc7 kinase function, its role in signaling pathways, and the methodologies used to characterize its inhibitors. While this guide focuses on the core target, Cdc7 kinase, it uses publicly available data for well-characterized inhibitors as illustrative examples, as specific data for a compound designated "Cdc7-IN-3" is not available in the public domain.

The Core Target: Cdc7 Kinase Function and Regulation

Cdc7 is a key regulator of the G1/S phase transition and is essential for the initiation of DNA synthesis.[1][2] The kinase activity of Cdc7 is dependent on its binding to a regulatory subunit, either Dbf4 (also known as ASK) or Drf1.[2] The resulting heterodimeric complex, most notably the Cdc7-Dbf4 complex (DDK), is the active form of the kinase.

The primary and most well-characterized substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7).[1][3] The MCM complex is a core component of the pre-replication complex (pre-RC) that assembles at DNA replication origins during the G1 phase. Phosphorylation of multiple serine and threonine residues within the N-terminal domains of MCM subunits, particularly MCM2 and MCM4, by DDK is a crucial step for the initiation of DNA replication.[4][5][6] This phosphorylation event facilitates the recruitment of other essential replication factors, including Cdc45 and the GINS complex, to form the active Cdc45-MCM-GINS (CMG) helicase. The CMG complex then unwinds the DNA duplex, allowing for the loading of DNA polymerases and the commencement of DNA synthesis.[7]

Beyond its role in DNA replication initiation, Cdc7 has also been implicated in other cellular processes, including the DNA damage response and checkpoint control.[1] It is involved in the activation of the ATR-Chk1 signaling pathway, which is critical for maintaining genomic stability.[1]

Cdc7 Kinase as a Therapeutic Target in Oncology

The pivotal role of Cdc7 in DNA replication and cell proliferation makes it an attractive target for cancer therapy. Many cancer cells exhibit a heightened dependency on the DNA replication machinery to sustain their rapid and uncontrolled growth. Furthermore, Cdc7 is frequently overexpressed in a variety of human tumors, and its elevated levels often correlate with poor prognosis.[1][8]

Inhibition of Cdc7 kinase activity has been shown to block the initiation of DNA replication, leading to S-phase arrest and subsequent apoptosis in cancer cells.[8] Notably, normal, non-cancerous cells appear to be less sensitive to Cdc7 inhibition, potentially due to intact cell cycle checkpoint mechanisms that can induce a reversible cell cycle arrest, allowing for survival.[8] This differential sensitivity provides a therapeutic window for the development of selective Cdc7 inhibitors as anticancer agents.

Quantitative Analysis of Cdc7 Inhibitors

While specific data for "this compound" is not publicly available, the following tables summarize the inhibitory activities of several well-characterized Cdc7 inhibitors to provide a comparative landscape.

Table 1: In Vitro Biochemical Activity of Selected Cdc7 Inhibitors

| Compound | Target | IC50 (nM) | Assay Method | Reference |

| PHA-767491 | Cdc7/Dbf4 | 10 | Radiometric filter binding assay | [9] |

| XL413 | Cdc7/Dbf4 | 22.7 | In vitro kinase assay | [9] |

| TAK-931 | Cdc7/Dbf4 | <1 (Ki) | Biochemical kinase assay | [10] |

| Compound 3 | Cdc7 | 2 | Not specified | [2] |

| NMS-354 | Cdc7 | 3 | Not specified | [2] |

Table 2: Cellular Activity of Selected Cdc7 Inhibitors

| Compound | Cell Line | Cellular Effect | EC50/GI50 (µM) | Reference |

| PHA-767491 | Multiple cancer cell lines | Inhibition of cell proliferation | Average 3.14 | [9] |

| PHA-767491 | HCC1806 (TNBC) | Synergistic growth inhibition with Lapatinib | ~0.1 (in combination) | [11] |

| XL413 | Colo-205 | Inhibition of cell proliferation | 1.1 | [9] |

| TAK-931 | Ewing Sarcoma cell lines | Reduction in cell viability | <5.33 | |

| NMS-354 | Panel of 120 cancer cell lines | Inhibition of proliferation, induction of apoptosis | Submicromolar range | [2] |

Experimental Protocols

In Vitro Cdc7 Kinase Assay (Radiometric)

This protocol describes a method to measure the activity of purified Cdc7 kinase by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

-

Purified recombinant Cdc7/Dbf4 enzyme

-

MCM2 protein or a peptide substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

[γ-³²P]ATP

-

Unlabeled ATP

-

96-well filter plates (e.g., phosphocellulose)

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, the desired concentration of the test inhibitor (e.g., this compound) dissolved in DMSO (with a final DMSO concentration typically ≤1%), and the substrate (e.g., 1 µg of MCM2).

-

Add the purified Cdc7/Dbf4 enzyme to the reaction mixture and briefly pre-incubate at room temperature.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (final ATP concentration should be at or near the Km for ATP).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 30% acetic acid) or by spotting the reaction mixture onto the phosphocellulose filter plate.

-

Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated wells to the control wells (DMSO vehicle).

-

Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of a Cdc7 inhibitor on cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test inhibitor (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor (e.g., this compound). Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the inhibitor concentrations.

Visualizing Cdc7's Role and Inhibition Strategy

Signaling Pathway of Cdc7 in DNA Replication Initiation

Caption: Cdc7/Dbf4 (DDK) signaling in DNA replication initiation.

Experimental Workflow for Characterizing a Cdc7 Inhibitor

Caption: Workflow for the preclinical evaluation of a Cdc7 inhibitor.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3D Pharmacophore Model-Assisted Discovery of Novel CDC7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell-cycle re-entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A kinase inhibitor screen identifies a dual cdc7/CDK9 inhibitor to sensitise triple-negative breast cancer to EGFR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cdc7-IN-3 and the Dbf4/ASK Activation Subunit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective cell division cycle 7 (Cdc7) kinase inhibitor, Cdc7-IN-3, and its interaction with the crucial Dbf4/ASK activation subunit. This document details the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways to support further research and drug development in the field of oncology and cell cycle regulation.

Introduction to Cdc7 and the Dbf4/ASK Activation Subunit

Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1] Its activity is strictly dependent on its association with a regulatory subunit, Dbf4 (also known as Activator of S-phase Kinase, or ASK).[2] The resulting heterodimeric complex, Dbf4-dependent kinase (DDK), is essential for the G1/S transition of the cell cycle.[3]

The primary substrate of the Cdc7-Dbf4 complex is the minichromosome maintenance (MCM) protein complex (MCM2-7), a key component of the pre-replication complex (pre-RC).[1][2] Phosphorylation of MCM proteins by Cdc7 is a critical step that leads to the recruitment of other replication factors, the unwinding of DNA at replication origins, and the initiation of DNA synthesis.[3]

Given its essential role in DNA replication, Cdc7 is a compelling target for anticancer therapies.[4] Many cancer cells exhibit high levels of replicative stress and are particularly dependent on the efficient functioning of DNA replication machinery, making them vulnerable to Cdc7 inhibition.[4] Inhibition of Cdc7 can lead to the stalling of replication forks, accumulation of DNA damage, and ultimately, apoptosis in cancer cells, while normal cells are often more resistant.[4]

This compound: A Potent Cdc7 Kinase Inhibitor

This compound is a potent inhibitor of Cdc7 kinase.[1][5][6] Information regarding this compound is primarily available through patent literature, specifically WO2019165473A1, which describes a series of compounds with Cdc7 inhibitory activity.[5]

Quantitative Data

While specific IC50 values for this compound are not explicitly detailed in the publicly available abstracts, the patent discloses that related compounds exhibit potent inhibitory activity. For comparative purposes, this guide includes data for other well-characterized Cdc7 inhibitors.

| Inhibitor | Target | IC50 (nM) | Cell-Based Assay IC50 (µM) | Reference |

| TAK-931 (Simurosertib) | Cdc7 | <0.3 | Not specified | [7] |

| XL413 | Cdc7 | 3.4 | 1.1 (Colo-205) | [7] |

| PHA-767491 | Cdc7, Cdk9 | 10 (Cdc7), 34 (Cdk9) | 0.64 (HCC1954), 1.3 (Colo-205) | [8] |

| EP-05 | Cdc7 | Not specified | 0.068 (SW620), 0.070 (DLD-1) | [6] |

| Exemplified Compound (WO 2022055963) | Cdc7 | <1 | <0.1 (Colo-205, pMCM2) | [9] |

Signaling Pathways and Experimental Workflows

Cdc7-Dbf4 Signaling Pathway

The Cdc7-Dbf4 signaling pathway is central to the initiation of DNA replication. The following diagram illustrates the key events in this pathway.

Caption: Cdc7-Dbf4 signaling at the onset of DNA replication.

Experimental Workflow for Cdc7 Inhibitor Characterization

The characterization of a novel Cdc7 inhibitor like this compound typically follows a multi-step experimental workflow, from initial screening to in vivo efficacy studies.

Caption: Workflow for Cdc7 inhibitor discovery and development.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of Cdc7 inhibitors. These protocols are based on standard procedures found in the literature and can be adapted for the specific analysis of this compound.

In Vitro Cdc7 Kinase Assay (ADP-Glo™ Format)

This assay quantifies Cdc7 kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human Cdc7/Dbf4 complex

-

MCM2 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (this compound)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add 2.5 µL of the test compound dilutions. Include a positive control (DMSO vehicle) and a negative control (no enzyme).

-

Add 2.5 µL of a 2X enzyme/substrate mix (containing Cdc7/Dbf4 and MCM2 peptide) to each well.

-

Initiate the kinase reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., Colo-205)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Phospho-MCM2

This technique is used to detect the phosphorylation of MCM2, a direct substrate of Cdc7, as a measure of target engagement in cells.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MCM2 (Ser53), anti-total-MCM2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MCM2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe for total MCM2 and a loading control to ensure equal protein loading.

Conclusion

This compound represents a promising avenue for the development of targeted cancer therapies. Its potent inhibition of the Cdc7-Dbf4 kinase complex offers a clear mechanism for disrupting the DNA replication machinery in rapidly proliferating cancer cells. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize this compound and other inhibitors of this critical cell cycle kinase. Further investigation into the selectivity, pharmacokinetic properties, and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 4. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2019165473A1 - Methods of treatment of cancer comprising cdc7 inhibitors - Google Patents [patents.google.com]

- 6. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. | BioWorld [bioworld.com]

A Technical Guide to the Regulation of the MCM Complex by Cdc7 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The initiation of DNA replication is a fundamental process for cell proliferation, and its dysregulation is a hallmark of cancer. Central to this process is the Cell Division Cycle 7 (Cdc7) kinase, a serine-threonine kinase that, upon binding to its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK) complex.[1][2] The primary and most critical function of DDK is to phosphorylate the Minichromosome Maintenance (MCM) 2-7 complex, the core component of the replicative helicase.[3][4] This phosphorylation event is a key licensing step that triggers the recruitment of other replisome components, leading to the unwinding of DNA and the initiation of synthesis.[5][6]

Given its essential role in DNA replication and its frequent overexpression in various tumors, Cdc7 has emerged as a promising target for novel anticancer therapies.[2][3] Inhibition of Cdc7 kinase activity prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication and selectively inducing apoptosis in cancer cells, which are often under high replicative stress.[7][8]

This technical guide provides an in-depth overview of the regulation of MCM complex phosphorylation through the action of Cdc7 inhibitors. While the specific compound "Cdc7-IN-3" is not extensively documented in publicly available literature, this guide will utilize data from well-characterized and potent Cdc7 inhibitors, such as TAK-931 and PHA-767491, to illustrate the core mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways.

The Cdc7-MCM Signaling Pathway

The activation of the MCM helicase is a tightly regulated, multi-step process. In the G1 phase of the cell cycle, the inactive MCM2-7 double hexamer is loaded onto replication origins to form the pre-replicative complex (pre-RC).[5] As cells transition into the S phase, the DDK (Cdc7-Dbf4) complex is recruited to these origins.[4] DDK then phosphorylates multiple serine and threonine residues on the N-terminal tails of several MCM subunits, primarily Mcm2, Mcm4, and Mcm6.[3][9][10] This phosphorylation induces a conformational change in the MCM complex, which facilitates the recruitment of the scaffold protein Cdc45 and the GINS complex, ultimately forming the active CMG (Cdc45-MCM-GINS) helicase.[6][11] The activated CMG complex unwinds the DNA, allowing for the assembly of the rest of the replication machinery and the commencement of DNA synthesis.[11]

Cdc7 inhibitors function by competitively binding to the ATP-binding pocket of the Cdc7 kinase, preventing the phosphorylation of its MCM substrates. This blockade halts the entire downstream cascade of replication initiation.

Quantitative Data on Cdc7 Inhibition

The potency of Cdc7 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) against purified DDK kinase in biochemical assays and their effect on the proliferation of various cancer cell lines in cell-based assays.

Table 1: Potency of Representative Cdc7 Kinase Inhibitors

| Inhibitor | Biochemical IC50 (Cdc7/Dbf4) | Average Cell Growth IC50 (Cancer Cell Lines) | Reference(s) |

|---|---|---|---|

| PHA-767491 | 10 nM | ~3.14 µM (in 61 tumor cell lines) | [12][13] |

| XL413 | 22.7 nM | 1.1 µM (Colo-205) to 22.9 µM (HCC1954) | [12] |

| TAK-931 | < 5.33 µM (in U2OS cells) | Varies by cell line | [8] |

| 3-aminopyrimidine analog | 7 nM | Not specified | [3][13] |

| Pyrrolopyridinone analog | 2 nM | Submicromolar in various tumor lines |[3] |

Table 2: Cellular Effects of the Cdc7 Inhibitor TAK-931 in Ewing Sarcoma Cells

| Treatment | Effect | Observation | Reference(s) |

|---|---|---|---|

| TAK-931 (24h) | Abnormal Mitosis | 17.0% of cells with >2 poles | [8] |

| TAK-931 (48h) | Abnormal Mitosis | 33.7% of cells with >2 poles | [8] |

| TAK-931 (48h) | Lagging Chromosomes | 32.5% of anaphase events show lagging chromosomes |[8] |

Experimental Protocols

Verifying the mechanism of action of a Cdc7 inhibitor involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Cdc7 Kinase Assay (Radiometric)

This assay directly measures the phosphorylation of a substrate by Cdc7 in a controlled, cell-free environment.

-

Objective: To determine the IC50 of an inhibitor against purified Cdc7 kinase.

-

Principle: Measures the incorporation of radiolabeled phosphate ([γ-³²P]ATP) into a substrate protein (e.g., MCM complex).

-

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (25 µL total volume) containing 40 mM HEPES-KOH (pH 7.6), 0.5 mM EDTA, 2-8 mM MgOAc, 2 mM DTT, 0.1 mM ATP, and 5–10 µCi of [γ-³²P]ATP.[14]

-

Substrate and Enzyme: Add 0.1–0.5 µg of purified MCM2-4-6-7 complex as the substrate and a standardized amount (e.g., 25 ng) of purified Cdc7-Dbf4 (DDK) complex.[14]

-

Inhibitor Addition: Add the test inhibitor (e.g., this compound) at various concentrations. Use DMSO as a vehicle control. The final DMSO concentration should not exceed 1%.[15]

-

Incubation: Initiate the reaction by adding the DDK complex and incubate at 30°C for 45-60 minutes.[14][15]

-

Reaction Termination: Stop the reaction by adding SDS loading buffer.

-

Detection and Analysis: Separate the reaction products by SDS-PAGE. Visualize total protein by Coomassie Blue or silver staining. Dry the gel and expose it to an autoradiography film or a phosphor screen to detect the radiolabeled, phosphorylated MCM proteins.[14] Quantify the band intensity to determine the level of phosphorylation and calculate the IC50 value.

-

Luminescence-Based Kinase Assay (ADP-Glo™)

This is a high-throughput method suitable for screening large numbers of compounds.

-

Objective: To measure the kinase activity of Cdc7 by quantifying the amount of ADP produced.

-

Principle: The amount of ADP generated in the kinase reaction is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to kinase activity.[16][17]

-

Methodology:

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and a suitable kinase substrate (e.g., a peptide substrate like PDKtide or the MCM complex).[15]

-

Plate Setup: In a 96- or 384-well plate, add the test inhibitor at serial dilutions. Include "Positive Control" (DMSO) and "Blank" (no kinase) wells.[15]

-

Kinase Reaction: Add diluted Cdc7-Dbf4 kinase to all wells except the "Blank". Incubate at 30°C for 45-60 minutes.[15][16]

-

ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

-

ADP Detection (Step 2): Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-45 minutes at room temperature.[15][16]

-

Signal Measurement: Read the luminescence using a plate reader. The luminescent signal positively correlates with kinase activity.[16]

-

Western Blot Analysis of Cellular MCM2 Phosphorylation

This assay confirms the inhibitor's activity in a cellular context by measuring the phosphorylation status of its direct target.

-

Objective: To assess the effect of a Cdc7 inhibitor on the phosphorylation of MCM2 at specific sites (e.g., Ser40/41) in cultured cells.[18]

-

Methodology:

-

Cell Treatment: Culture cancer cells (e.g., NSCLC, Ewing sarcoma cell lines) to ~70% confluency and treat with the Cdc7 inhibitor at various concentrations for a specified time (e.g., 24 hours). Include a DMSO-treated negative control.[7]

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phospho-MCM2 (p-MCM2).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total MCM2 and a loading control (e.g., GAPDH) to ensure equal protein loading and to determine the relative change in phosphorylation.[7]

-

Experimental and Logical Workflows

The evaluation of a novel Cdc7 inhibitor follows a logical progression from biochemical validation to cellular characterization.

Conclusion

The regulation of MCM complex phosphorylation by Cdc7 kinase is a critical control point for the initiation of DNA replication. This makes the Cdc7-Dbf4 kinase complex a highly attractive target for the development of cancer therapeutics. Inhibitors such as this compound act by directly blocking the catalytic activity of Cdc7, leading to a failure to phosphorylate MCM proteins. This prevents the formation of the active CMG helicase, stalls entry into S-phase, and ultimately triggers cell death, particularly in cancer cells that are dependent on this pathway. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to investigate and characterize novel inhibitors targeting this essential replication pathway. The continued exploration of the Cdc7-MCM axis holds significant promise for delivering new and effective treatments for a range of malignancies.

References

- 1. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 5. Eukaryotic DNA replication - Wikipedia [en.wikipedia.org]

- 6. Cdc7-Dbf4 phosphorylates MCM proteins via a docking site-mediated mechanism to promote S phase progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CDC7 kinase (DDK) inhibition disrupts DNA replication leading to mitotic catastrophe in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. researchgate.net [researchgate.net]

- 11. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 12. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. france.promega.com [france.promega.com]

- 17. CDC7/DBF4 Kinase Enzyme System Application Note [promega.com]

- 18. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of Cdc7 Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Cdc7-IN-3: This guide was initially requested to focus on the inhibitor this compound. Publicly available information on this compound indicates it is a potent Cdc7 kinase inhibitor mentioned in patent WO2019165473A1[1][2][3][4][5]. However, as of this writing, detailed structural data, such as a co-crystal structure with Cdc7, and comprehensive quantitative biochemical data are not available in the public domain. Therefore, to provide a thorough and practical guide on the structural basis of Cdc7 inhibition, this document will focus on well-characterized, structurally elucidated inhibitors, namely PHA-767491 and XL413 . The principles of inhibition demonstrated by these compounds are representative of ATP-competitive inhibitors and provide a strong framework for understanding the inhibition of Cdc7 kinase.

Introduction to Cdc7 Kinase as a Therapeutic Target

Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[6] Its activity is dependent on its regulatory subunit, Dbf4 (Dumbbell-forming factor 4), with which it forms the active Dbf4-dependent kinase (DDK) complex.[6] The DDK complex is essential for firing replication origins by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (Mcm2-7), the core of the replicative helicase.[7]

Given that uncontrolled proliferation is a hallmark of cancer and that many cancer cell lines show elevated levels of Cdc7, it has emerged as an attractive target for anticancer drug development.[4] Inhibition of Cdc7 kinase activity can block the initiation of DNA replication, leading to S-phase arrest and apoptosis, often with greater selectivity for cancer cells over normal cells.[7]

The Structural Architecture of the Cdc7-Dbf4 Complex

Understanding the inhibition of Cdc7 requires a foundational knowledge of its three-dimensional structure. The crystal structure of the human Cdc7-Dbf4 complex reveals a bipartite interface where Dbf4 wraps around the Cdc7 kinase domain.[6]

-

Cdc7 Kinase Domain: Possesses the canonical N-lobe and C-lobe structure typical of protein kinases. The ATP-binding pocket is located in the cleft between these two lobes.

-

Dbf4 Regulatory Subunit: Interacts extensively with Cdc7. A key interaction involves the Dbf4 "Motif C," which binds to the N-lobe of Cdc7 and stabilizes the αC helix in an active conformation.[6] Another region, "Motif M," acts as a tether, latching onto the C-lobe of the kinase.[6]

This intricate association is crucial for Cdc7's catalytic activity and presents a complex target for inhibitor design.

Structural Basis of Inhibition by ATP-Competitive Inhibitors

Most Cdc7 inhibitors developed to date, including PHA-767491 and XL413, are ATP-competitive. They function by occupying the ATP-binding pocket of Cdc7, thereby preventing the binding and hydrolysis of ATP, which is necessary for the phosphotransfer reaction.

The Binding Mode of PHA-767491

The co-crystal structure of Cdc7-Dbf4 in complex with PHA-767491 (PDB ID: 4F9B) provides a clear view of its inhibitory mechanism.[6][8] PHA-767491, a pyrrolopyridinone derivative, settles into the ATP-binding site and forms several key hydrogen bonds with the hinge region of the kinase, a critical feature for potent ATP-competitive inhibitors.[9] Specifically, the pyridine nitrogen of PHA-767491 forms a hydrogen bond with the backbone amide of Leu137 in the hinge region.[9]

The Binding Mode of XL413

XL413 (also known as BMS-863233) is a benzofuropyrimidinone and a potent, selective Cdc7 inhibitor.[10] Its interaction with the Cdc7 active site is detailed in the crystal structure with PDB ID: 4F9C.[8][11] Like PHA-767491, XL413 occupies the adenine-binding region of the ATP pocket. The increased potency and selectivity of XL413 are attributed to more extensive contacts within the active site.[10]

Quantitative Data on Cdc7 Inhibitors

The following tables summarize the inhibitory potency of PHA-767491 and XL413 from biochemical and cellular assays.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |

| PHA-767491 | Cdc7/Dbf4 | Biochemical Kinase Assay | 10 | [10] |

| Cdk9 | Biochemical Kinase Assay | 34 | [10] | |

| XL413 | Cdc7/Dbf4 | Biochemical Kinase Assay | 3.4 | [12] |

| CK2 | Biochemical Kinase Assay | 215 | [13] | |

| PIM1 | Biochemical Kinase Assay | 42 | [13] |

Table 1: Biochemical Inhibitory Activity of Selected Cdc7 Inhibitors.

| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| PHA-767491 | HCC1954 (Breast Cancer) | Cell Proliferation | 0.64 | [14] |

| Colo-205 (Colon Cancer) | Cell Proliferation | 1.3 | [14] | |

| XL413 | HCC1954 (Breast Cancer) | Cell Proliferation | 22.9 | [14] |

| Colo-205 (Colon Cancer) | Cell Proliferation | 1.1 | [14] |

Table 2: Cellular Proliferation Inhibitory Activity of Selected Cdc7 Inhibitors.

Visualizations of Key Pathways and Processes

Signaling Pathway

Caption: The Cdc7-Dbf4 (DDK) signaling pathway for DNA replication initiation.

Experimental Workflow

References

- 1. This compound | CDK Inhibitor | DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WO2019165473A1 - Methods of treatment of cancer comprising cdc7 inhibitors - Google Patents [patents.google.com]

- 5. xcessbio.com [xcessbio.com]

- 6. rcsb.org [rcsb.org]

- 7. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wwPDB: pdb_00004f9c [wwpdb.org]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]

Unveiling Cdc7-IN-3: A Technical Guide to its Chemical Properties, Structure, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction